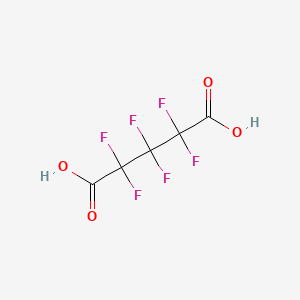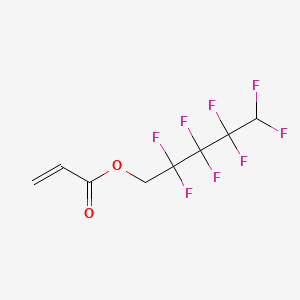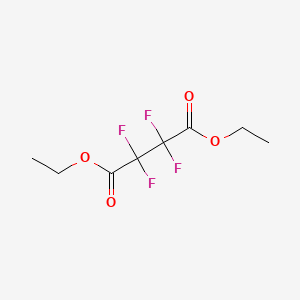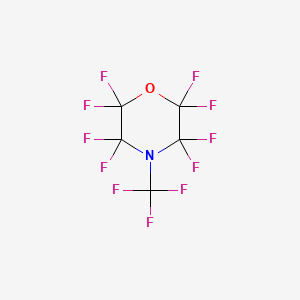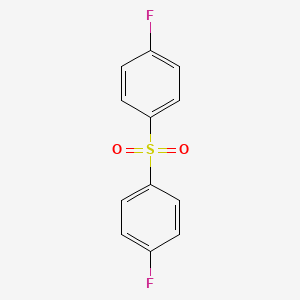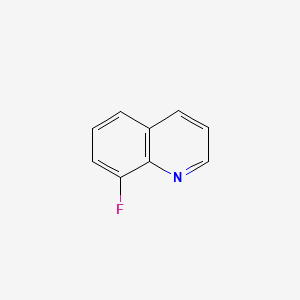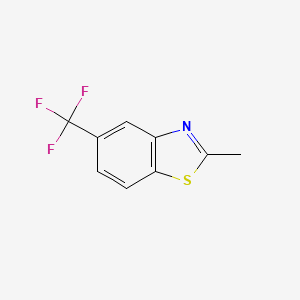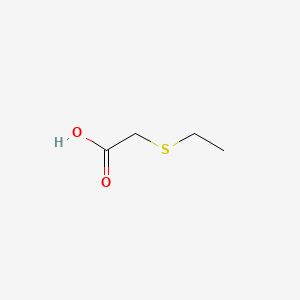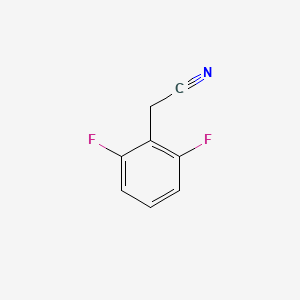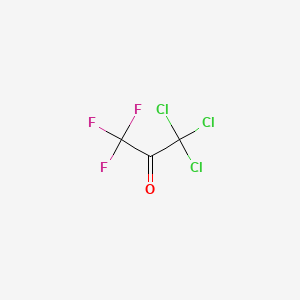
1,1,1-Trichlorotrifluoroaceton
Übersicht
Beschreibung
1,1,1-Trichlorotrifluoroacetone is a useful research compound. Its molecular formula is C3Cl3F3O and its molecular weight is 215.38 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,1-Trichlorotrifluoroacetone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1,1-Trichlorotrifluoroacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trichlorotrifluoroacetone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
1,1,1-Trichlorotrifluoroaceton: wird in der Proteomik-Forschung zur Trifluoracethylierung von Aminogruppen während der Peptidsynthese verwendet. Dieser Prozess ist essenziell für die Modifizierung von Peptiden und Proteinen zur weiteren Untersuchung, insbesondere um Proteinstruktur und -funktion zu verstehen .
Organische Synthese
In der organischen Chemie dient diese Verbindung als Reagenz für die Synthese verschiedener organischer Verbindungen. Seine Fähigkeit, Trifluormethylgruppen in Moleküle einzuführen, ist wertvoll, um Verbindungen mit einzigartigen chemischen und physikalischen Eigenschaften zu erzeugen .
Analytische Chemie
Aufgrund seiner einzigartigen chemischen Struktur wird This compound als Standard in der Chromatographie und Massenspektrometrie verwendet. Es hilft bei der Identifizierung und Quantifizierung komplexer Gemische in analytischen Chemieanwendungen .
Fortschrittliche Batterieforschung
Die elektrochemischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Forschung in fortgeschrittenen Batterietechnologien. Sie könnte potenziell bei der Entwicklung neuer Elektrolyte oder als Bestandteil bei der Konstruktion von Batterien mit hoher Energiedichte eingesetzt werden .
Kontrollierte Umgebungen und Reinraumlösungen
In kontrollierten Umgebungen, wie z. B. Reinräumen, die in der Halbleiterherstellung oder Biotechnologie verwendet werden, kann This compound aufgrund seiner flüchtigen Natur zur Untersuchung von Kontaminationskontrollprozessen verwendet werden .
Biopharma-Produktion
Die Verbindung ist auch in der Biopharmaindustrie relevant. Sie kann im Prozess der Arzneimittelformulierung eingesetzt werden, insbesondere für Arzneimittel, die Trifluormethylgruppen benötigen, die bekanntermaßen die biologische Aktivität von Pharmazeutika verbessern .
Sicherheits- und Gefahrenforschung
This compound: ist als Gefahrgut für den Transport eingestuft, was sie zu einer wichtigen Substanz für die Forschung in Sicherheits- und Gefahrenprävention in der chemischen Industrie macht .
Umweltwissenschaften
Schließlich darf die Rolle der Verbindung in der Umweltwissenschaft nicht übersehen werden. Ihre Abbauprodukte und Wechselwirkung mit Umweltfaktoren werden untersucht, um ihre Auswirkungen auf Ökosysteme zu bewerten und Methoden für ihre sichere Entsorgung zu entwickeln .
Safety and Hazards
1,1,1-Trichlorotrifluoroacetone is classified as acutely toxic, both orally and dermally . It is also toxic if inhaled, causes skin irritation, and may cause an allergic skin reaction . It is recommended to handle with gloves, avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Eigenschaften
IUPAC Name |
1,1,1-trichloro-3,3,3-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F3O/c4-2(5,6)1(10)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTAIKNWAIKGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226713 | |
| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-42-9 | |
| Record name | 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trichloro-3,3,3-trifluoroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of halogen substituents, specifically chlorine in 1,1,1-trichlorotrifluoroacetone, influence the electronic properties of the molecule?
A1: The research by Doucet et al. utilized HeI photoelectron spectroscopy to analyze the electronic structure of various halogen-substituted acetones, including 1,1,1-trichlorotrifluoroacetone. The study revealed a correlation between the number of fluorine substituents and the ionization energy of the oxygen lone pair in these molecules. As the number of fluorine atoms increased, the oxygen lone pair ionization energy also increased. While the study doesn't explicitly detail the impact of chlorine substitution on ionization energies, it provides a framework for understanding how halogen substitution, in general, can influence the electronic properties and energy levels within these molecules. Further investigation focusing specifically on the influence of chlorine versus fluorine substitution on the electronic structure and reactivity of these molecules would provide a more complete understanding.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




